(1R,2R,7S,9S)-8-benzyl-4,12-diphenyl-3,5,11,13-tetraoxa-8-azatricyclo[7.4.0.02,7]tridecane

Catalog No.
S761953
CAS No.
1144513-20-1
M.F
C27H27NO4
M. Wt
429.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1R,2R,7S,9S)-8-benzyl-4,12-diphenyl-3,5,11,13-tet...

CAS Number

1144513-20-1

Product Name

(1R,2R,7S,9S)-8-benzyl-4,12-diphenyl-3,5,11,13-tetraoxa-8-azatricyclo[7.4.0.02,7]tridecane

IUPAC Name

(1R,2R,7S,9S)-8-benzyl-4,12-diphenyl-3,5,11,13-tetraoxa-8-azatricyclo[7.4.0.02,7]tridecane

Molecular Formula

C27H27NO4

Molecular Weight

429.5 g/mol

InChI

InChI=1S/C27H27NO4/c1-4-10-19(11-5-1)16-28-22-17-29-26(20-12-6-2-7-13-20)31-24(22)25-23(28)18-30-27(32-25)21-14-8-3-9-15-21/h1-15,22-27H,16-18H2/t22-,23-,24+,25+,26?,27?/m0/s1

InChI Key

FUFUWIXEZSOGPO-CGUHHIJFSA-N

SMILES

C1C2C(C3C(N2CC4=CC=CC=C4)COC(O3)C5=CC=CC=C5)OC(O1)C6=CC=CC=C6

Canonical SMILES

C1C2C(C3C(N2CC4=CC=CC=C4)COC(O3)C5=CC=CC=C5)OC(O1)C6=CC=CC=C6

Isomeric SMILES

C1[C@H]2[C@H]([C@H]3[C@@H](N2CC4=CC=CC=C4)COC(O3)C5=CC=CC=C5)OC(O1)C6=CC=CC=C6

Available Information:

  • Chemical Databases: The compound is listed in various chemical databases like PubChem [] and Santa Cruz Biotechnology [, ]. These entries provide basic information such as its chemical formula, molecular weight, and CAS number. However, they lack specific details about its research applications.

The compound (1R,2R,7S,9S)-8-benzyl-4,12-diphenyl-3,5,11,13-tetraoxa-8-azatricyclo[7.4.0.02,7]tridecane is a complex organic molecule characterized by its unique tetracyclic structure that incorporates both oxygen and nitrogen atoms. It features multiple phenyl groups and a benzyl substituent, contributing to its potential biological activity and chemical reactivity. The molecular formula for this compound is C20H21NO4, with a molecular weight of approximately 341.39 g/mol .

Typical of organic molecules with functional groups such as ethers and amines. Potential reactions include:

  • Nucleophilic substitutions: The nitrogen atom can participate in nucleophilic attack reactions.
  • Esterification: The hydroxyl groups can react with acids to form esters.
  • Reduction reactions: The azatricyclo structure may be susceptible to reduction under specific conditions.

The synthesis of (1R,2R,7S,9S)-8-benzyl-4,12-diphenyl-3,5,11,13-tetraoxa-8-azatricyclo[7.4.0.02,7]tridecane typically involves multi-step organic synthesis techniques:

  • Formation of the core structure: This may involve cyclization reactions that create the tetracyclic framework.
  • Introduction of functional groups: Benzyl and phenyl groups can be introduced through Friedel-Crafts acylation or similar electrophilic aromatic substitution methods.
  • Oxygen incorporation: The tetraoxa component may be synthesized through etherification reactions.

The unique structure of this compound suggests potential applications in various fields:

  • Pharmaceuticals: Due to its possible biological activities, it could serve as a lead compound for drug development.
  • Material Science: Its structural properties may be exploited in designing novel materials with specific mechanical or thermal properties.

Several compounds share structural characteristics with (1R,2R,7S,9S)-8-benzyl-4,12-diphenyl-3,5,11,13-tetraoxa-8-azatricyclo[7.4.0.02,7]tridecane:

Compound NameStructureUnique Features
N-Benzyl-1,3:4,6-di-O-benzylidene-2,5-dideoxy-2,5-imino-L-iditolC27H27NO4Contains multiple benzylidene groups
12-Benzyl-4-phenyl-3,6,8,12-tetrazatricyclo[7.4.0.02,6]tridecaC22H20N4OFeatures a tetrazole ring
12,13-diphenyl-8-thia-3,5,10,11-tetrazatricyclo[7.4.0.02,7]tridecaNot specifiedIncorporates sulfur in the ring structure

Uniqueness

The uniqueness of (1R,2R,7S,9S)-8-benzyl-4,12-diphenyl-3,5,11,13-tetraoxa-8-azatricyclo[7.4.0.02,7]tridecane lies in its specific combination of oxygen and nitrogen heteroatoms within a tetracyclic framework along with its unique stereochemistry (1R,2R configuration), which may influence its biological activity differently compared to similar compounds.

XLogP3

4

Dates

Modify: 2024-04-14

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